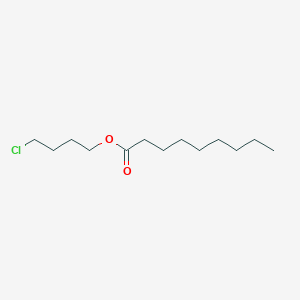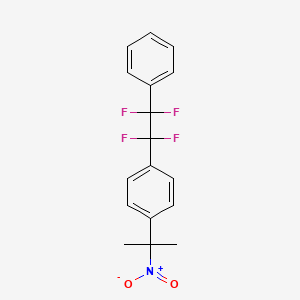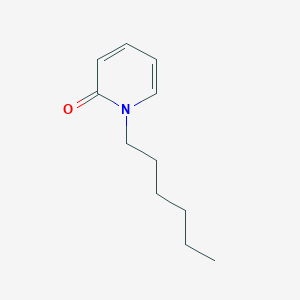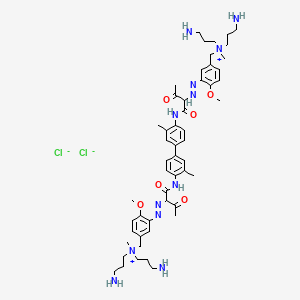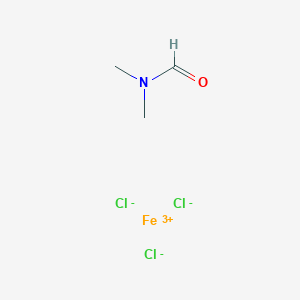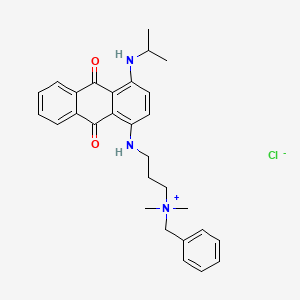
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the quaternization of the amine group with benzyl chloride to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its amine groups can interact with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, bromide
- Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, iodide
Uniqueness
The chloride variant of this compound is unique due to its specific interactions with chloride ions, which can influence its solubility and reactivity. Compared to its bromide and iodide counterparts, the chloride form may exhibit different pharmacokinetics and bioavailability.
Properties
CAS No. |
35402-38-1 |
|---|---|
Molecular Formula |
C29H34N3O2.Cl C29H34ClN3O2 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H33N3O2.ClH/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H |
InChI Key |
BIZUKZMQPYVJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
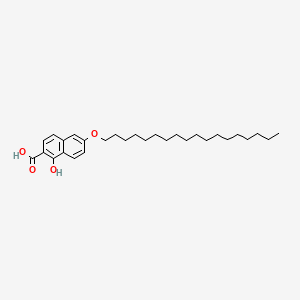
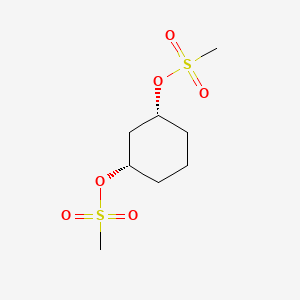
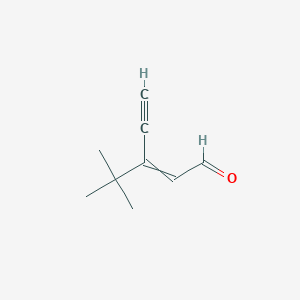
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)

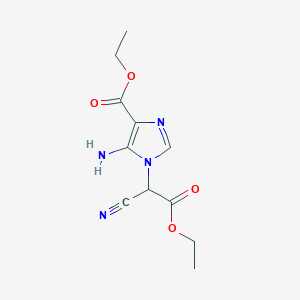
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
